2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4,5-dimethylphenol
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Overview
Description
2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4,5-dimethylphenol is a synthetic organic compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of 2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4,5-dimethylphenol typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 4,5-dimethyl-2-aminophenol. The reaction is usually carried out in an organic solvent such as ethanol or methanol, often in the presence of an acid catalyst like glacial acetic acid. The reaction mixture is refluxed for several hours, and the product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, using reagents like sodium methoxide or potassium cyanide.
Scientific Research Applications
Medicinal Chemistry: It has shown promising antimicrobial, antifungal, and antitumor activities.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4,5-dimethylphenol involves its interaction with specific molecular targets within cells. The compound’s Schiff base structure allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. This inhibition can disrupt essential cellular processes, leading to the compound’s antimicrobial and antitumor effects .
Comparison with Similar Compounds
2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4,5-dimethylphenol can be compared with other Schiff bases and related compounds:
(E)-3-chloro-2-(((4-nitrophenyl)imino)methyl)phenol: This compound shares a similar structural framework but differs in the position of the chloro and nitro groups, which can affect its reactivity and biological activity.
2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol: This compound has additional methoxy and phenoxy groups, which can enhance its solubility and alter its pharmacological properties.
Properties
Molecular Formula |
C15H13ClN2O3 |
---|---|
Molecular Weight |
304.73 g/mol |
IUPAC Name |
2-[(4-chloro-3-nitrophenyl)methylideneamino]-4,5-dimethylphenol |
InChI |
InChI=1S/C15H13ClN2O3/c1-9-5-13(15(19)6-10(9)2)17-8-11-3-4-12(16)14(7-11)18(20)21/h3-8,19H,1-2H3 |
InChI Key |
JFQBYTPVUDZWCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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